![molecular formula C17H14BrNOS2 B2443062 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide CAS No. 2034564-65-1](/img/structure/B2443062.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide
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Overview
Description
“N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromobenzamide” is a chemical compound that likely contains a bithiophene moiety. Bithiophene is a type of organic compound that consists of two thiophene rings fused together . Compounds containing bithiophene motifs are used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bithiophene derivatives can be synthesized using various methods. For example, new catalytically or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .Scientific Research Applications
Intramolecular Interactions and π-Conjugated Systems
Research has demonstrated that bithiophene derivatives exhibit self-rigidified structures due to intramolecular interactions, such as sulfur–bromine (S–Br) and sulfur–oxygen (S–O) non-bonded interactions, which are crucial for the stabilization of π-conjugated systems. These findings suggest potential applications in the development of new materials with enhanced electronic and optical properties (Hergué et al., 2008).
Palladium-Catalyzed Multicomponent Synthesis
The versatility of palladium-catalyzed reactions in synthesizing complex molecules has been explored, showcasing the potential to create functionalized isoindolinone and isobenzofuranimine derivatives from 2-alkynylbenzamides. This methodology indicates the possibility of employing similar strategies for synthesizing derivatives of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide for various biological and material science applications (Mancuso et al., 2014).
Synthesis and Characterization of Polyimides
The synthesis and characterization of novel aromatic polyimides from diamines and dianhydrides highlight the importance of structural modifications to achieve desired material properties, such as solubility and thermal stability. This research underscores the potential of incorporating N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide into polyimides to tailor their properties for specific applications (Butt et al., 2005).
Antioxidant Activity of Bromophenol Derivatives
Studies on bromophenol derivatives from marine algae have shown significant antioxidant activity, suggesting the exploration of similar brominated compounds, like N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide, for potential use in food and pharmaceuticals as natural antioxidants (Li et al., 2012).
Molecular Synthesis and Characterization
Research on closely related N-substituted arylamides has provided insights into the synthesis, molecular conformations, and hydrogen bonding, which are critical for understanding the chemical behavior and potential applications of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide in developing novel compounds with specific properties (Sagar et al., 2018).
Future Directions
properties
IUPAC Name |
2-bromo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNOS2/c18-15-4-2-1-3-14(15)17(20)19-9-7-13-5-6-16(22-13)12-8-10-21-11-12/h1-6,8,10-11H,7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLCKRPDMQEZOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide |
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